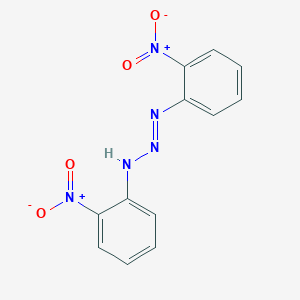
(1e)-1,3-Bis(2-nitrophenyl)triaz-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1e)-1,3-Bis(2-nitrophenyl)triaz-1-ene is a chemical compound characterized by the presence of two nitrophenyl groups attached to a triazene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1e)-1,3-Bis(2-nitrophenyl)triaz-1-ene typically involves the reaction of 2-nitroaniline with a suitable diazonium salt under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the triazene linkage. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the larger volumes and ensure consistent quality. The reaction conditions are carefully monitored and controlled to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
(1e)-1,3-Bis(2-nitrophenyl)triaz-1-ene undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be further oxidized to form more complex nitro compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common reagents include nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted triazene derivatives.
Wissenschaftliche Forschungsanwendungen
(1e)-1,3-Bis(2-nitrophenyl)triaz-1-ene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials with specific properties, such as dyes and polymers.
Wirkmechanismus
The mechanism of action of (1e)-1,3-Bis(2-nitrophenyl)triaz-1-ene involves its interaction with molecular targets through its nitrophenyl groups. These groups can form hydrogen bonds and other interactions with biological molecules, leading to changes in their structure and function. The triazene core can also participate in electron transfer reactions, further influencing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1e)-1-Methyl-3-(2-nitrophenyl)triaz-1-ene
- (1e)-3,3-Dimethyl-1-(2-nitrophenyl)triaz-1-ene
- (E)-1-(4-Methoxyphenyl)-3-(2-nitrophenyl)triaz-1-ene
Uniqueness
(1e)-1,3-Bis(2-nitrophenyl)triaz-1-ene is unique due to the presence of two nitrophenyl groups, which enhance its reactivity and potential applications. The symmetrical structure of the compound also contributes to its stability and makes it an attractive candidate for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
5076-48-2 |
|---|---|
Molekularformel |
C12H9N5O4 |
Molekulargewicht |
287.23 g/mol |
IUPAC-Name |
2-nitro-N-[(2-nitrophenyl)diazenyl]aniline |
InChI |
InChI=1S/C12H9N5O4/c18-16(19)11-7-3-1-5-9(11)13-15-14-10-6-2-4-8-12(10)17(20)21/h1-8H,(H,13,14) |
InChI-Schlüssel |
JUMQSVATBIENEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)NN=NC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


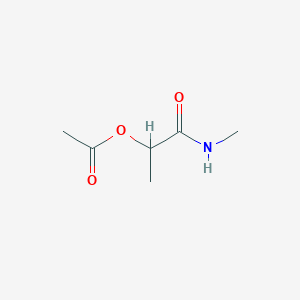
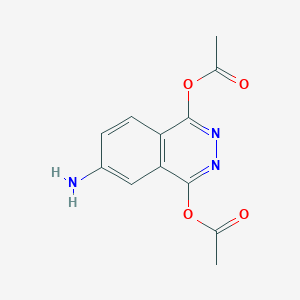
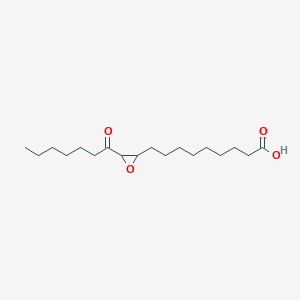
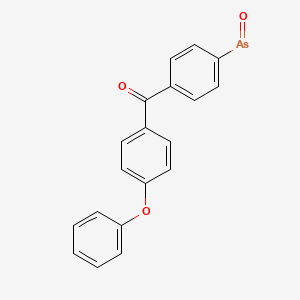

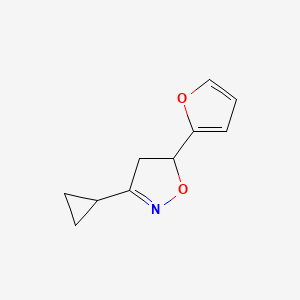

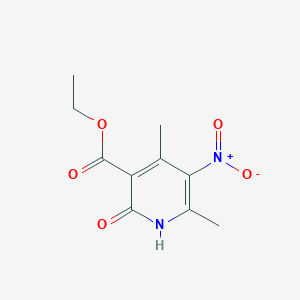

![3-[6-(Dimethylamino)hexylamino]propanenitrile](/img/structure/B14735453.png)
![N,N-dimethyl-2-[3-oxo-1-(2-phenyl-1H-indol-3-yl)-1H-isoindol-2-yl]propanamide](/img/structure/B14735466.png)
![Ethyl 1-[5-cyano-1-ethyl-4-methyl-3-[[3-(2-methylpropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-6-oxopyridin-2-yl]piperidine-3-carboxylate](/img/structure/B14735473.png)
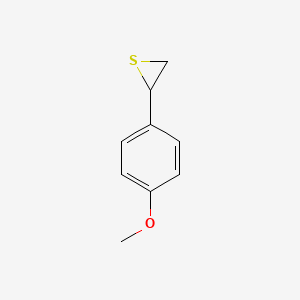
![(4-Methoxyphenyl)[4-(oxoarsanyl)phenyl]methanone](/img/structure/B14735487.png)
